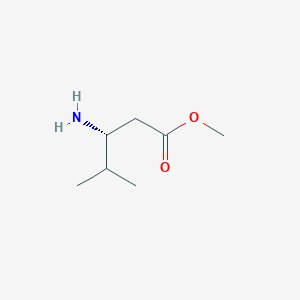

Methyl (3R)-3-amino-4-methylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3R)-3-amino-4-methylpentanoate is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. It is a derivative of amino acids and is known for its unique structural properties, which make it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-4-methylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3R)-3-amino-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-4-methylpentanoate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-4-methylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl (3R)-3-amino-4-methylpentanoate can be compared with other similar compounds such as:

- Methyl (3R)-3-amino-4-ethylpentanoate

- Methyl (3R)-3-amino-4-propylpentanoate

These compounds share similar structural features but differ in their side chains, which can influence their reactivity and applications. This compound is unique due to its specific side chain, which imparts distinct chemical and biological properties .

Biological Activity

Methyl (3R)-3-amino-4-methylpentanoate, also known as (R)-3-amino-4-methylpentanoic acid or (3R)-β-leucine, is a beta amino acid that has garnered significant interest due to its diverse biological activities. This article provides an overview of its biological roles, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₆H₁₃NO₂

Molecular Weight : 131.173 g/mol

Physical Properties :

- Melting Point : 206-209 °C

- Solubility : Highly soluble in water

- Density : 1.0±0.1 g/cm³

- Boiling Point : 232 °C at 760 mmHg

The compound's structure features a branched aliphatic chain with an amino group at the third carbon and a methyl group at the fourth carbon, contributing to its unique biological properties .

Biological Activity Overview

This compound is involved in several key biological processes:

- Neurotransmitter Precursor : It acts as a precursor for neurotransmitters, influencing neurological functions and potentially offering neuroprotective effects.

- Metabolic Roles : The compound plays a significant role in metabolic pathways, particularly in muscle metabolism and energy production. Its structural similarity to L-leucine allows it to interact with biological processes that utilize this essential amino acid.

- Therapeutic Potential : Research suggests that this compound may have therapeutic benefits in treating conditions such as depression and anxiety due to its interactions with neurotransmitter systems .

The precise mechanisms through which this compound exerts its effects are still under investigation. Proposed mechanisms include:

- Interaction with Receptors : It may interact with various receptors and enzymes within biological systems, influencing neurotransmitter release and modulation.

- Influence on Energy Metabolism : By participating in metabolic pathways, it may enhance energy production during physical exertion, crucial for athletes and individuals engaged in high-intensity activities .

Neuroprotective Effects

A study examining the neuroprotective effects of this compound found that the compound could reduce oxidative stress markers in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Muscle Metabolism

Another research project focused on its role in muscle metabolism indicated that supplementation could improve recovery times post-exercise due to enhanced energy availability. This effect was attributed to the compound's ability to influence metabolic pathways related to amino acid metabolism .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Reduces oxidative stress markers; potential applications in neurodegenerative diseases. |

| Metabolic Support | Enhances energy production; improves recovery post-exercise. |

| Therapeutic Uses | Potential benefits for depression and anxiety through neurotransmitter modulation. |

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl (3R)-3-amino-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m1/s1 |

InChI Key |

VSYRRAKUNWIGRY-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)OC)N |

Canonical SMILES |

CC(C)C(CC(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.